

Comparative Analysis of 1-Decylpiperazine: A Cross-Validation of Experimental Findings

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Compound of Interest

Compound Name: 1-Decylpiperazine

Cat. No.: B1346260

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This guide provides a comparative analysis of **1-Decylpiperazine**'s performance by cross-validating available experimental data. Due to the limited publicly available quantitative data for **1-Decylpiperazine**, this guide also includes data on closely related long-chain N-alkylpiperazines to provide a broader context for its potential biological activities. The information is intended to support researchers in evaluating its potential applications and designing further experimental studies.

Data Summary

Quantitative data for **1-Decylpiperazine** (PubChem CID: 230544) is not readily available in public bioassay databases. Therefore, to provide a meaningful comparison, we have summarized findings for related N-alkylpiperazine derivatives that have been evaluated in various biological assays. This approach allows for an inferential analysis of **1-Decylpiperazine**'s potential activity based on structure-activity relationships observed in its chemical class.

Table 1: Biological Activity of Long-Chain N-Alkylpiperazine Derivatives

Compound/Derivative	Assay Type	Target/Organism	Activity Metric (e.g., IC50, MIC)	Reference
N-Propylpiperazine Analogs	CXCR4 Antagonism (Calcium Flux Assay)	Human CXCR4 Receptor	IC50 values in the low micromolar range	[1]
Various N-Aryl and N-Alkyl Piperazine Derivatives	Antimicrobial Activity	Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, etc.	MIC values vary depending on the specific derivative and bacterial strain	[2]
Diketopiperazines (structurally related)	Antimicrobial Activity	Fusarium solani, Staphylococcus aureus, Gaeumannomyces graminis	MIC values ranging from 0.25 to 64 µg/mL	[3]
1-(1-Naphthyl)piperazine (1-NPZ)	Cytotoxicity Assay	Human MNT-1 melanoma cells	Dose-dependent decrease in cell viability	[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the cross-validation and replication of scientific findings. Below are generalized methodologies for key experiments typically performed on piperazine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Compound Preparation:** The test compound (e.g., **1-Decylpiperazine**) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.
- **Incubation:** The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

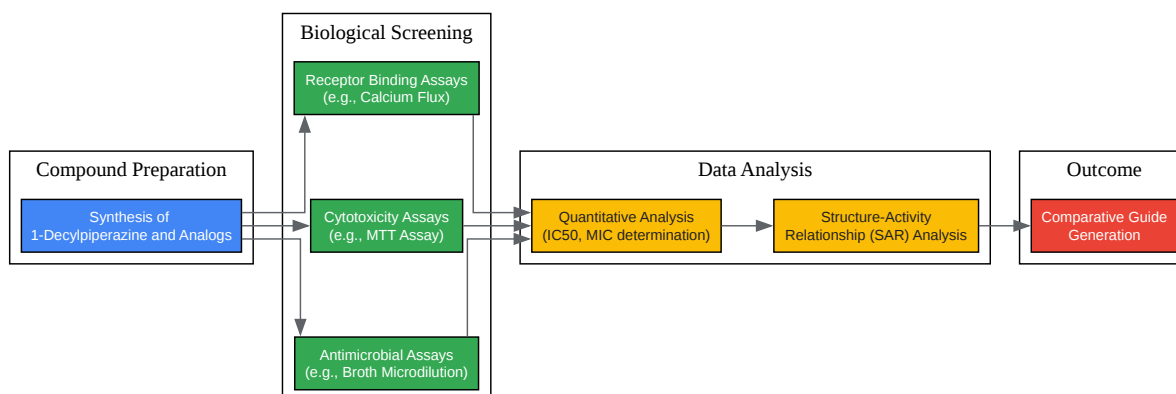
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

- **Cell Seeding:** Human cancer cell lines (e.g., melanoma, breast, colon) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as

a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

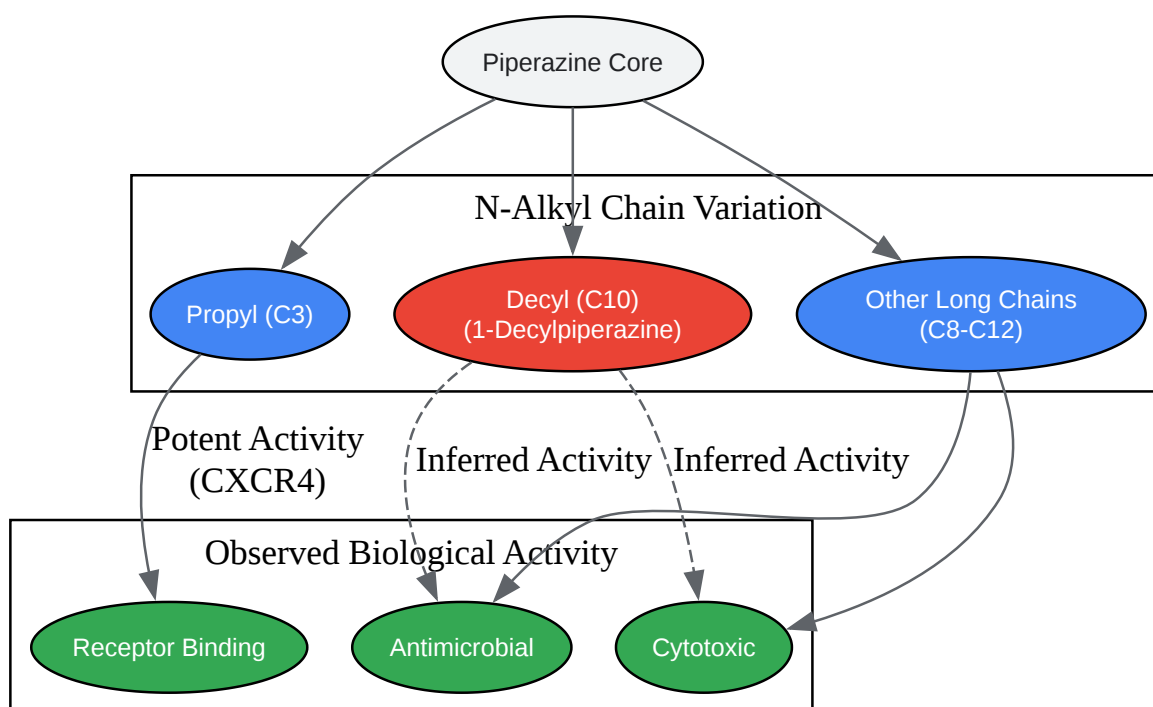
Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logical connections in the evaluation of **1-Decylpiperazine** and its analogs, the following diagrams are provided.



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Caption: High-level workflow for the evaluation of **1-Decylpiperazine** and its analogs.



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Caption: Inferred structure-activity relationships for N-alkylpiperazines.

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